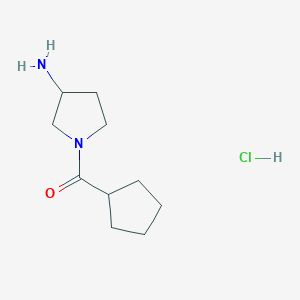

(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride

Description

(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride is a synthetic small-molecule compound featuring a pyrrolidinyl-cyclopentyl ketone backbone with an amino group at the 3-position of the pyrrolidine ring. The compound is hypothesized to serve as a versatile scaffold in pharmaceutical chemistry due to its amine and ketone functional groups, which are critical for hydrogen bonding and interactions with biological targets .

Key Hypothetical Properties (Inferred from Analogs):

- Molecular formula: Likely C₁₀H₁₇ClN₂O (cyclopentyl substituent vs. cyclopropyl in ).

- Molecular weight: ~220–230 g/mol (estimated based on cyclopentyl’s larger size compared to cyclopropyl (190.67 g/mol) ).

- Applications: Potential intermediate in drug synthesis, similar to cyclopropyl and cyclohexyl analogs used in APIs and impurities (e.g., ).

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-cyclopentylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8;/h8-9H,1-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYWYVUSBJSQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC(C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Aminopyrrolidine Intermediate

The 3-aminopyrrolidine moiety is commonly prepared or sourced as its dihydrochloride salt. Several methods are documented for its synthesis or derivatization:

Boc Protection and Deprotection:

Starting with (S)-3-aminopyrrolidine dihydrochloride, Boc protection is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in methanol with sodium carbonate as a base at 0 °C, yielding the Boc-protected intermediate with about 78% yield. Subsequent deprotection under acidic conditions (e.g., 1 N HCl) regenerates the free amine for further coupling.Direct Use of Dihydrochloride Salt:

The dihydrochloride salt of 3-aminopyrrolidine is utilized directly in coupling reactions, often in the presence of bases like triethylamine or potassium carbonate in solvents such as N,N-dimethylformamide (DMF), with reaction temperatures ranging from room temperature to 90 °C.

Amide Bond Formation with Cyclopentanecarbonyl Moiety

The key step in synthesizing (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride is the formation of the amide bond between the 3-aminopyrrolidine and cyclopentanecarbonyl chloride (or equivalent activated cyclopentanecarboxylic acid derivative).

Acylation Reaction:

The 3-aminopyrrolidine dihydrochloride is reacted with cyclopentanecarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine in an aprotic solvent like acetonitrile or DMF. The reaction is typically conducted at low to moderate temperatures (0–25 °C) to control the rate and avoid side reactions.Reaction Conditions and Yields:

The acylation proceeds smoothly with yields reported in the range of 65–78%, depending on the exact conditions and purification methods employed.

Conversion to Hydrochloride Salt

- After isolation of the free base amide, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution) at 0–25 °C. This step improves the compound's stability, solubility, and ease of handling.

Representative Experimental Data

Notes on Reaction Optimization and Stereochemistry

Stereochemical Control:

The stereochemistry of the pyrrolidine ring can influence biological activity. Using enantiomerically pure 3-aminopyrrolidine starting materials ensures control over the stereochemistry of the final product.Reaction Monitoring:

TLC, HPLC, and NMR are routinely employed to monitor reaction progress and purity.Side Reactions:

Careful control of temperature and stoichiometry is necessary to minimize hydrolysis of acyl chlorides and over-acylation.

Summary of Advantages of Current Methods

- Use of commercially available or easily synthesized 3-aminopyrrolidine dihydrochloride salts simplifies the process.

- Mild reaction conditions preserve stereochemical integrity.

- High yields and purity are achievable with standard organic synthesis techniques.

- Conversion to hydrochloride salt enhances compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Neuropharmacological Research

The compound has been explored for its potential as a psychoactive agent due to its structural similarity to known stimulants. Research indicates that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

- Case Study Example : A study conducted on the effects of similar compounds on serotonin receptor subtypes demonstrated that modifications in the pyrrolidine ring can significantly alter receptor affinity and efficacy, suggesting potential therapeutic uses in mood disorders .

Medicinal Chemistry

In medicinal chemistry, (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride is being investigated for its potential as a scaffold for developing new drugs targeting various conditions.

- Data Table: Structure-Activity Relationship (SAR) Insights

Substance Identification

Due to its psychoactive properties, this compound has been included in forensic studies aimed at identifying new psychoactive substances (NPS) in biological samples.

- Case Study Example : In a forensic analysis involving a seizure of synthetic drugs, (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride was identified using advanced mass spectrometry techniques. The findings underscored the importance of continuous monitoring of NPS for public health safety .

Toxicological Studies

Toxicological studies are crucial to understanding the safety profile of this compound. Research has indicated that compounds with similar structures can exhibit varying degrees of toxicity based on their metabolic pathways.

- Data Table: Toxicity Profiles of Related Compounds

Drug Development

There is ongoing research into optimizing the pharmacological properties of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride to enhance its therapeutic efficacy while minimizing adverse effects.

Regulatory Considerations

As new psychoactive substances continue to emerge, regulatory bodies are increasingly focused on establishing guidelines for their use and distribution. This compound's classification under controlled substances necessitates further investigation into its legal implications.

Mechanism of Action

The mechanism of action of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The compound’s analogs vary primarily in their cyclic substituents (cyclopentyl, cyclopropyl, cyclohexyl) and stereochemistry. These differences influence molecular weight, steric effects, and solubility.

Impact of Substituents on Properties

- highlights steric hindrance in indole derivatives, suggesting similar substituent-driven steric challenges in synthesis or reactivity .

- Lipophilicity : Cyclohexyl and cyclopentyl groups increase lipophilicity compared to cyclopropyl, influencing membrane permeability and pharmacokinetics.

- Stereochemistry : The (S)-configuration in cyclopropyl and cyclohexyl analogs () underscores the importance of chirality in pharmacological activity.

Physicochemical Characterization

- Spectroscopic Data : Cyclopentyl derivatives may lack specific spectral peaks (e.g., in indole-containing analogs) due to steric hindrance, as observed in .

Biological Activity

(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The biological activity of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. This compound may act as an inhibitor or modulator in several biochemical pathways, particularly those related to neurotransmission and inflammation.

2. Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antidepressant Effects : Preliminary studies suggest that (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride may have antidepressant properties, likely through the modulation of neurotransmitter levels in the brain.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Antimicrobial Activity : There is evidence supporting its efficacy against certain bacterial strains, suggesting potential applications in antimicrobial therapies.

Case Studies

- Antidepressant Activity : A study conducted on animal models demonstrated that administration of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin and norepinephrine levels in the brain, indicating its potential as an antidepressant agent.

- Anti-inflammatory Effects : In vitro assays revealed that the compound inhibited pro-inflammatory cytokines in macrophages, suggesting its role in modulating immune responses. This property was further validated in vivo, where it reduced paw edema in rat models.

- Antimicrobial Efficacy : A series of tests against various bacterial strains showed that (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behaviors in animal models | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antimicrobial | Effective against Gram-positive bacteria |

| Mechanism | Description |

|---|---|

| Neurotransmitter Modulation | Increases serotonin and norepinephrine levels |

| Cytokine Inhibition | Reduces production of inflammatory cytokines |

| Antibacterial Activity | Disrupts cell wall synthesis in bacteria |

Q & A

Basic: What are the optimal synthetic routes for (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step reactions, including cyclopentyl ketone functionalization and pyrrolidinyl amine coupling. A validated protocol (e.g., ) uses thionyl chloride for esterification and dichloromethane for ring-opening reactions under controlled temperatures (<10°C). Yield optimization requires precise stoichiometric ratios (e.g., 2:1 molar ratio for precursor coupling) and inert atmospheres to prevent side reactions. Post-synthetic purification via recrystallization (e.g., methanol) improves purity to >95% .

Basic: Which analytical techniques are recommended for characterizing this compound's purity and structural integrity?

Answer:

- HPLC-UV/HRMS : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 1 mL/min for impurity profiling (LOD <0.1%) .

- NMR Spectroscopy : H and C NMR in DMSO-d6 confirm stereochemistry and amine protonation (e.g., δ 2.8–3.2 ppm for pyrrolidinyl protons) .

- X-ray Diffraction : Single-crystal analysis resolves chiral centers and hydrogen bonding patterns (e.g., triclinic P1 space group with Z=2) .

Advanced: How can researchers resolve discrepancies in pharmacological data between in vitro and in vivo models for this compound?

Answer:

Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.

- Metabolite Identification : Incubate with liver microsomes to assess metabolic pathways.

- Dosage Adjustment : Account for species-specific differences (e.g., murine vs. primate models). Stability studies (e.g., -20°C storage in amber vials) ensure compound integrity during testing .

Advanced: What computational strategies are employed to predict the compound's interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial DNA gyrase (target for quinolone analogs) with a focus on cyclopentyl-pyrrolidinyl steric effects .

- MD Simulations : AMBER or GROMACS for 100-ns trajectories to analyze conformational stability in aqueous environments (e.g., solvation free energy < -30 kcal/mol) .

Basic: What are the critical parameters for ensuring compound stability during storage?

Answer:

- Storage Conditions : -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation.

- Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 6 months) with HPLC to detect impurities (<2% degradation) .

Advanced: How to perform impurity profiling and quantify trace components in batches?

Answer:

- Reference Standards : Use EP/BP impurity standards (e.g., desethylamiodarone HCl analogs) for spiking experiments .

- QbD Approach : Design experiments (DoE) to identify critical process parameters (e.g., pH, temperature) affecting impurity formation.

- LC-HRMS : Quantify trace impurities (0.01–0.1%) with a Q-TOF detector and ESI+ mode .

Basic: How to confirm stereochemical configuration using crystallographic data?

Answer:

- Single-Crystal X-ray : Resolve chiral centers (e.g., R/S configuration) with a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Data refinement via SHELXL-2018 confirms bond angles (e.g., C-N-Cp ~109.5°) and hydrogen-bond networks .

Advanced: What in vitro models are suitable for studying its mechanism of action as a quinolone analog?

Answer:

- Enzyme Inhibition Assays : Measure IC50 against Topoisomerase IV using supercoiled DNA relaxation assays (e.g., 0.5–5 µM range) .

- Bacterial Cytotoxicity : Test on Gram-negative strains (e.g., E. coli ATCC 25922) with MIC values determined via broth microdilution (CLSI guidelines).

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral Catalysts : Use (S)-proline derivatives to control stereoselectivity during cyclopentyl-pyrrolidinyl coupling.

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track intermediate enantiomeric excess (ee >98%) .

Basic: How to validate synthetic protocols using spectroscopic methods?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.